

A Comparative Guide to Off-Target Kinase Profiling of AKT Inhibitors

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Compound of Interest					
Compound Name:	AKT-IN-14 free base				
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Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. This central role has made AKT a highly attractive target for cancer therapy. AKT-IN-14 is a potent pan-AKT inhibitor with IC50 values of <0.01 nM, 1.06 nM, and 0.66 nM for AKT1, AKT2, and AKT3, respectively. While on-target potency is crucial, the clinical success and safety of a kinase inhibitor are also heavily dependent on its selectivity. Off-target kinase interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.

This guide provides a framework for understanding the off-target kinase profile of AKT inhibitors. Due to the lack of publicly available, comprehensive off-target screening data for **AKT-IN-14 free base**, this comparison utilizes data from well-characterized, clinical-stage AKT inhibitors as surrogates. These examples—Ipatasertib (GDC-0068), MK-2206, and Capivasertib (AZD5363)—represent different scaffolds and mechanisms of action, offering a broad perspective on kinase selectivity.

Comparative Off-Target Kinase Profiling Data

The following table summarizes the publicly available off-target kinase profiling data for selected clinical-stage AKT inhibitors. This data is typically generated by screening the



compound against a large panel of kinases at a fixed concentration, followed by IC50 determination for any significant hits.

Compound	Primary Target(s)	Screening Panel Size	Key Off-Target Kinases (Inhibition Data)	Mechanism of Action
Ipatasertib (GDC-0068)	AKT1/2/3	~230 kinases	PRKG1α (IC50: 98 nM), PRKG1β (IC50: 69 nM), p70S6K (IC50: 860 nM)[1][2]	ATP-competitive
MK-2206	AKT1/2/3	~250 kinases	No significant inhibitory activity reported against other kinases.[3]	Allosteric
Capivasertib (AZD5363)	AKT1/2/3	Not specified	Lower activity towards ROCK1/2.[5] Referred to as a "selective" inhibitor.[6]	ATP-competitive
AKT-IN-14 free base	AKT1/2/3	Data not publicly available	Data not publicly available	ATP-competitive (presumed)

Note: The selectivity of an inhibitor is concentration-dependent. The data presented here reflects screening at specific concentrations (e.g., 1 μ M for Ipatasertib) and may not capture all potential off-target interactions at higher concentrations.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and comparison of kinase profiling data. Below are representative protocols for common assays used to determine kinase selectivity.



Radiometric Kinase Assay (e.g., HotSpot™)

This functional assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

• Principle: Kinase, substrate, and ³³P-ATP are incubated with the test compound. The reaction mixture is then transferred to a filter membrane, which captures the phosphorylated substrate. Unreacted ³³P-ATP is washed away. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

Procedure:

- The test compound (e.g., AKT-IN-14) is serially diluted in DMSO.
- The kinase, a suitable peptide or protein substrate, and cofactors are mixed in a reaction buffer.
- The test compound is added to the kinase/substrate mixture.
- The reaction is initiated by adding a solution containing MgCl₂ and ³³P-ATP.
- The reaction is incubated at a controlled temperature for a defined period (e.g., 60 minutes).
- The reaction is stopped, and the mixture is spotted onto a filter membrane.
- The membrane is washed extensively to remove unincorporated ³³P-ATP.
- The radioactivity retained on the filter is quantified to determine kinase activity.
- Inhibition is calculated relative to a vehicle (DMSO) control.

Mobility Shift Kinase Assay (e.g., Caliper)

This is a microfluidics-based method that separates and quantifies the non-phosphorylated substrate and the phosphorylated product based on differences in their electrophoretic mobility.



Principle: A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the
test compound. After the reaction, the mixture is passed through a microfluidic chip where an
electric field separates the substrate and product. The amount of each is quantified by laserinduced fluorescence.

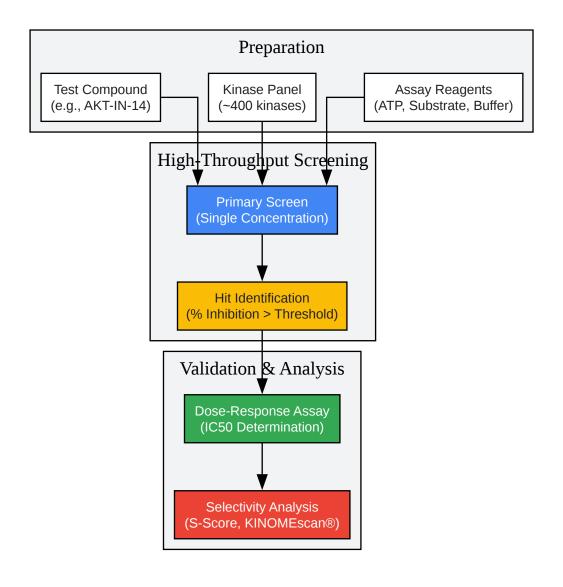
Procedure:

- Recombinant active kinase is incubated with a fluorescently labeled peptide substrate and the test compound.
- The reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a set time (e.g., 1-2 hours) at room temperature.
- The reaction is stopped by the addition of a buffer containing EDTA.
- The plate is analyzed on a microfluidics instrument (e.g., Caliper LC3000), which separates the substrate and product peptides.[5]
- The ratio of phosphorylated product to the sum of product and substrate is used to calculate the percent conversion and, consequently, the percent inhibition.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for off-target kinase profiling and the canonical PI3K/AKT signaling pathway.

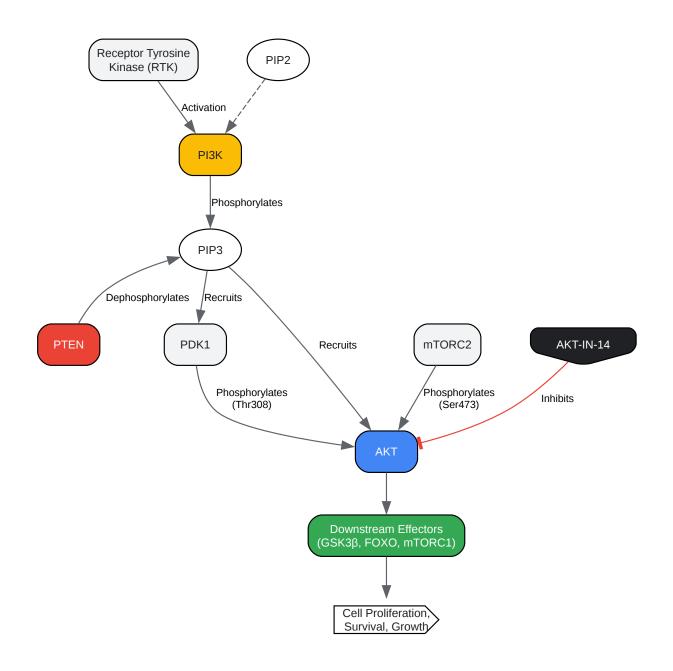




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Caption: Workflow for off-target kinase profiling.





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Caption: Simplified PI3K/AKT signaling pathway.

Conclusion



Off-target kinase profiling is a critical step in the development of any kinase inhibitor. While AKT-IN-14 shows high potency for its intended targets, its broader selectivity profile remains to be publicly disclosed. The comparative data from clinical-stage AKT inhibitors like Ipatasertib and MK-2206 highlight that high selectivity is achievable. Ipatasertib demonstrates a relatively clean profile with only a few off-targets at a 1 µM concentration, whereas the allosteric inhibitor MK-2206 appears to be exceptionally selective.[1][3] This high degree of selectivity can be advantageous in minimizing off-target toxicities, a known challenge for some kinase inhibitors. [7] For researchers using AKT-IN-14, it is crucial to consider potential off-target effects in experimental design and data interpretation until a comprehensive selectivity profile is available. The methodologies and comparative data presented in this guide provide a robust framework for such evaluations.

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